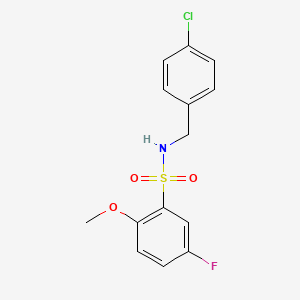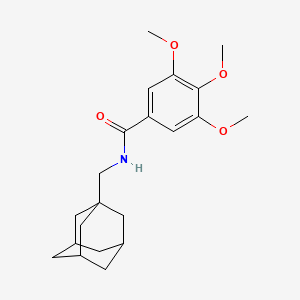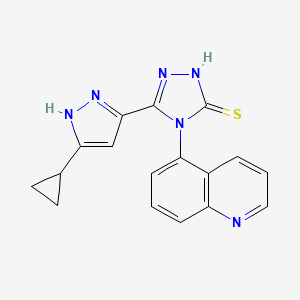
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFM-2, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair. Additionally, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to inhibit the activity of various kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a versatile compound for various research studies. However, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide also has some limitations. It has been found to exhibit low solubility in water, which can limit its bioavailability. Additionally, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research involving N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide. One potential direction is the development of N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide analogs with improved solubility and bioavailability. Another direction is the study of N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide in combination with other therapeutic agents to enhance its antitumor and anti-inflammatory activities. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide and its potential use in treating Alzheimer's disease.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been used in various research studies due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-13-7-6-12(16)8-14(13)21(18,19)17-9-10-2-4-11(15)5-3-10/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSGQCMLBWRWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)

![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)
![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)

